molecular formula C13H14N2O2S B1396413 Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate CAS No. 710348-76-8

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1396413
CAS No.: 710348-76-8
M. Wt: 262.33 g/mol
InChI Key: ODDRENYBEZXQSU-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylethylamine with carbon disulfide and methyl chloroacetate under basic conditions to form the thiazole ring. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction of the thiazole ring can produce dihydrothiazole compounds.

Scientific Research Applications

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-1,3-thiazole-4-carboxylate: Lacks the 2-phenylethyl group, which may affect its binding properties and biological activity.

    2-Amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid: The carboxylic acid group instead of the ester group can influence its solubility and reactivity.

    Ethyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate: The ethyl ester variant may have different pharmacokinetic properties.

Uniqueness

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both the 2-phenylethyl group and the methyl ester, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-17-12(16)11-10(18-13(14)15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDRENYBEZXQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reflux equimolar 3-chloro-2-oxo-5-phenyl-pentanoic acid methyl ester and thiourea in MeOH (1.0 M) for 4 h. Basify with ammonia-MeOH and add brine. Extract with ethyl acetate (4×). Wash combined organic layers with brine, dry (MgSO4), and concentrate under reduced pressure to give (91%) of title compound. HPLC (GRAD80-100M) t=2.193 (95%). MS (APCI): 263 (M+1).
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91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

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